molecular formula C18H19NO3 B7517748 N-(2,3-dihydro-1H-inden-2-yl)-2,6-dimethoxybenzamide

N-(2,3-dihydro-1H-inden-2-yl)-2,6-dimethoxybenzamide

Cat. No. B7517748
M. Wt: 297.3 g/mol
InChI Key: UFJGKSKSFYSIOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1H-inden-2-yl)-2,6-dimethoxybenzamide, also known as LB-102, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a potent and selective antagonist of the dopamine D2 receptor, which is involved in the regulation of various physiological and behavioral processes.

Mechanism of Action

N-(2,3-dihydro-1H-inden-2-yl)-2,6-dimethoxybenzamide acts as a competitive antagonist of the dopamine D2 receptor, which is a G protein-coupled receptor that regulates the release of dopamine in the brain. By blocking the receptor, this compound reduces the activity of dopamine neurons, which in turn reduces the symptoms of various neurological and psychiatric disorders.
Biochemical and Physiological Effects
This compound has been shown to have a high binding affinity for the dopamine D2 receptor, with a Ki value of 0.4 nM. It is highly selective for the D2 receptor, with minimal binding to other receptors. This compound has also been shown to have a long half-life, making it suitable for use in clinical settings. In preclinical studies, this compound has been shown to reduce the symptoms of schizophrenia, Parkinson's disease, and addiction, without causing significant side effects.

Advantages and Limitations for Lab Experiments

N-(2,3-dihydro-1H-inden-2-yl)-2,6-dimethoxybenzamide has several advantages for lab experiments, including its high binding affinity and selectivity for the dopamine D2 receptor, its long half-life, and its ability to reduce the symptoms of various neurological and psychiatric disorders. However, this compound also has some limitations, including its potential toxicity and the need for further research to determine its optimal dosage and administration.

Future Directions

There are several future directions for the research and development of N-(2,3-dihydro-1H-inden-2-yl)-2,6-dimethoxybenzamide. One area of interest is the potential use of this compound as an antipsychotic drug, as it has shown to be effective in preclinical studies. Another area of interest is the investigation of this compound's effects on other neurological and psychiatric disorders, such as depression and anxiety. Additionally, further research is needed to determine the optimal dosage and administration of this compound for clinical use.

Synthesis Methods

The synthesis of N-(2,3-dihydro-1H-inden-2-yl)-2,6-dimethoxybenzamide involves the reaction of 2,6-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2,3-dihydroindene in the presence of aluminum chloride to obtain this compound in good yield and purity. The synthesis method has been optimized to produce this compound on a large scale, making it suitable for further research and development.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-2-yl)-2,6-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, and addiction. It has been shown to be effective in reducing the symptoms of these disorders by selectively blocking the dopamine D2 receptor. This compound has also been investigated for its potential use as an antipsychotic drug, as it has shown to be effective in preclinical studies.

properties

IUPAC Name

N-(2,3-dihydro-1H-inden-2-yl)-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-21-15-8-5-9-16(22-2)17(15)18(20)19-14-10-12-6-3-4-7-13(12)11-14/h3-9,14H,10-11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJGKSKSFYSIOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2CC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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